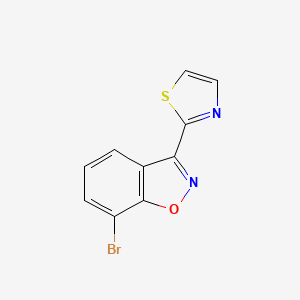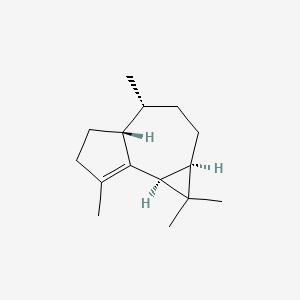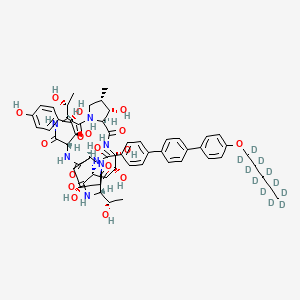
Anidulafungin-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anidulafungin-d11 is a deuterated form of anidulafungin, an antifungal compound belonging to the echinocandin class. Anidulafungin is primarily used to treat fungal infections caused by Candida and Aspergillus species. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug due to its enhanced stability and reduced metabolic degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Anidulafungin is synthesized from a fermentation product of Aspergillus nidulans. The process involves several steps, including the formation of a lipopeptide core, followed by the addition of side chains and functional groups. The synthesis of Anidulafungin-d11 involves the incorporation of deuterium atoms at specific positions to enhance the stability of the compound .
Fermentation: The initial step involves the fermentation of Aspergillus nidulans to produce the core lipopeptide.
Chemical Modification: The lipopeptide is then chemically modified to introduce deuterium atoms. This involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are scaled up using industrial reactors. The purification process is also adapted for large-scale production to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Anidulafungin-d11 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipopeptide core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as ketones or aldehydes, present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Anidulafungin-d11 has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of the drug in biological systems.
Drug Development: Researchers use this compound to develop new antifungal therapies.
Biological Studies: this compound is used in various biological studies to understand the mechanisms of fungal infections and the drug’s mode of action.
Industrial Applications: The compound is also used in the development of industrial antifungal agents and coatings to prevent fungal growth on surfaces.
Wirkmechanismus
Anidulafungin-d11 exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death .
The molecular targets of this compound include the glucan synthase complex, which is composed of several subunits. The drug binds to the catalytic subunit of the enzyme, preventing the polymerization of glucose molecules into 1,3-β-D-glucan .
Vergleich Mit ähnlichen Verbindungen
Anidulafungin-d11 is part of the echinocandin class of antifungal drugs, which also includes caspofungin and micafungin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
Caspofungin: Like this compound, caspofungin inhibits glucan synthase but has a different pharmacokinetic profile, with a shorter half-life and different tissue distribution.
The uniqueness of this compound lies in its enhanced stability due to deuterium incorporation, making it a valuable tool for research and drug development .
Eigenschaften
Molekularformel |
C58H73N7O17 |
|---|---|
Molekulargewicht |
1151.3 g/mol |
IUPAC-Name |
N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenyl]phenyl]benzamide |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30-,31+,39+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1/i1D3,5D2,6D2,7D2,24D2 |
InChI-Schlüssel |
JHVAMHSQVVQIOT-UKHPOHFGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
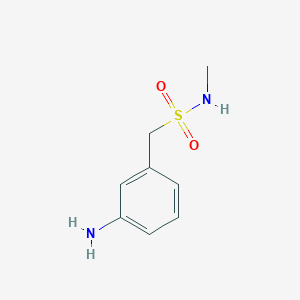


![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
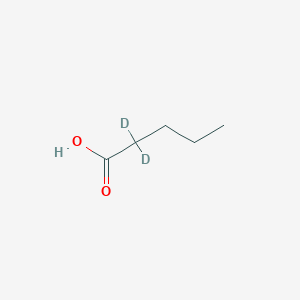



![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)
